molecular formula C11H7ClN4 B5885788 6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine

6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B5885788
M. Wt: 230.65 g/mol
InChI Key: HVVOZSJPEUQWMC-UHFFFAOYSA-N
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Description

“6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves various techniques. For instance, the synthesis of pyridinylboronic acids and esters from pyridinyl halides often involves a Pd-catalysed cross-coupling reaction . Another method involves the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .


Molecular Structure Analysis

The molecular structure of “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” can be determined using various spectroscopic techniques and single-crystal X-ray diffraction . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” can be quite complex. For instance, pyridine derivatives can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions . Pyrimidines, which are similar to pyridines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers .

Aromatase Inhibitors

Aromatase inhibitors are another class of drugs found in this chemical group . These are medications that lower the levels of estrogen in the body and are often used in the treatment of hormone-receptor-positive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also developed from this chemical group . These are medications that relieve pain, reduce inflammation, and lower fever .

Anticancer Properties

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . A series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .

Antibacterial and Antitubercular Activities

All the synthesized compounds were screened for their antibacterial and antitubercular activities . Leal et al. have evaluated the biological and theoretical studies of 4-(arylamino)-1-phenyl-1H-pyrazolo pyridine-5-carboxylic acids, which indicated that the compound exhibited potent antibacterial efficacy against a drug-resistant S. epidermidis .

Future Directions

The future research directions could involve the design and synthesis of new series of “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” derivatives with different substitutions and groups to enhance their biological activities . Additionally, more studies could be conducted to understand the mechanism of action and to optimize the synthesis process .

properties

IUPAC Name

6-chloro-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOZSJPEUQWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-

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